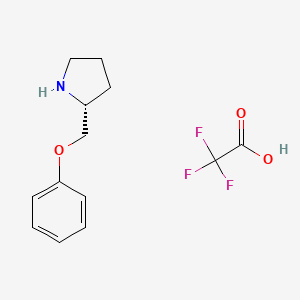
(R)-2-(phenoxymethyl)pyrrolidine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenoxymethyl group attached to the pyrrolidine ring and a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the ®-2-(phenoxymethyl)pyrrolidine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Phenoxymethyl halides, bases, and nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.
Medicine
In medicinal chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can engage in hydrogen bonding or hydrophobic interactions with the target, while the pyrrolidine ring provides structural stability. The trifluoroacetate group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(phenoxymethyl)pyrrolidine trifluoroacetate: The enantiomer of the compound , differing in the spatial arrangement of atoms.
2-(phenoxymethyl)pyrrolidine hydrochloride: A similar compound with a different counterion.
2-(phenoxymethyl)pyrrolidine acetate: Another similar compound with a different counterion.
Uniqueness
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is unique due to its specific chiral configuration and the presence of the trifluoroacetate group. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16F3NO3 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
(2R)-2-(phenoxymethyl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;3-2(4,5)1(6)7/h1-3,6-7,10,12H,4-5,8-9H2;(H,6,7)/t10-;/m1./s1 |
Clave InChI |
IBQXAQOHOPBWFL-HNCPQSOCSA-N |
SMILES isomérico |
C1C[C@@H](NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


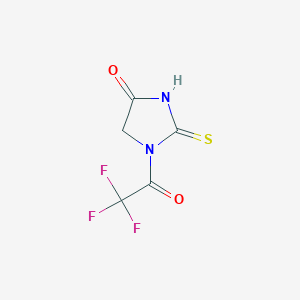
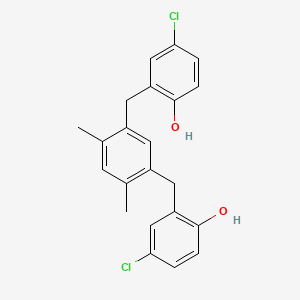
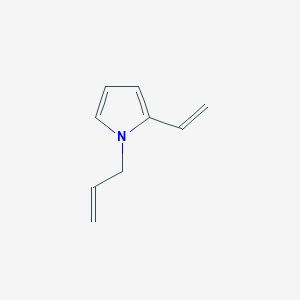
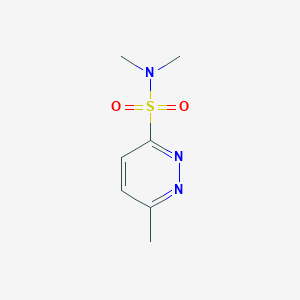
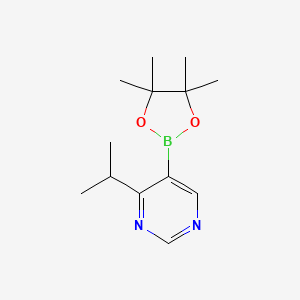
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)

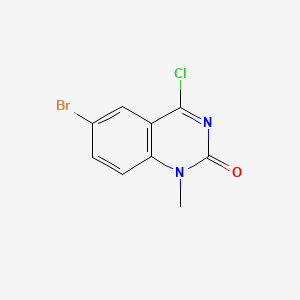
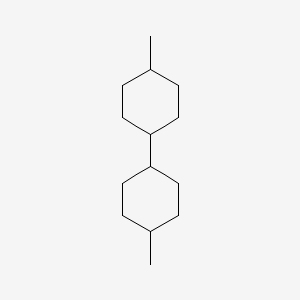

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)

